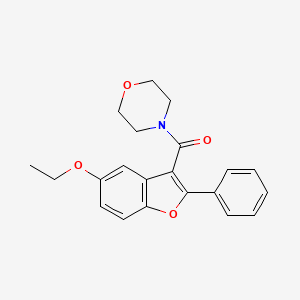

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone

Description

Historical Development and Significance in Medicinal Chemistry

The benzofuran scaffold first gained prominence in medicinal chemistry through natural product isolation, with compounds like psoralen demonstrating photochemotherapeutic applications. Synthetic benzofurans emerged in the 1970s as researchers sought to optimize the scaffold's electronic configuration for enhanced receptor binding. Parallel developments in morpholine chemistry during the 1980s revealed its utility as a bioisostere for piperazine, offering improved water solubility while maintaining similar hydrogen-bonding capabilities.

The strategic combination of these motifs began in earnest during the 2010s, driven by advances in catalytic coupling methodologies. Early hybrids focused on antidiabetic applications, leveraging benzofuran's capacity for PPAR-γ modulation combined with morpholine's metabolic stability. The specific substitution pattern seen in (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone reflects contemporary design principles favoring:

Structural Relationship to Known Bioactive Benzofuran Derivatives

Comparative analysis reveals structural parallels with several regulated substances and investigational drugs:

The 3-(morpholin-4-yl)methanone group distinguishes this compound from earlier benzofuran derivatives like 5-APDB (1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine), replacing the amine functionality with a ketone-linked morpholine. This modification potentially reduces CNS penetration compared to primary amine-containing analogs, while maintaining hydrogen-bonding capacity through morpholine's oxygen atom.

Convergence of Benzofuran and Morpholine Pharmacophores

The hybrid structure achieves synergistic spatial and electronic complementarity through three key interactions:

Benzofuran Ring System

Morpholine Component

Methanone Linker

Research Objectives and Scope

Current investigations focus on three primary axes of inquiry:

Synthetic Methodology Optimization

Developing catalytic systems for efficient construction of the 3-morpholinylmethanone moiety, building upon rhodium-catalyzed benzannulation techniques and Mannich reaction protocols. Key challenges include preventing morpholine ring opening under acidic conditions.Structure-Activity Relationship Profiling

Systematic variation of substituents at positions 2 (aryl), 5 (alkoxy), and 3 (heterocyclic ketones) to establish:- Electronic effects on target binding (Hammett σ values)

- Steric tolerance in the hydrophobic pocket (Taft Es parameters)

- Conformational preferences via X-ray crystallography

Target Identification and Validation

Preliminary docking studies suggest potential affinity for:

Properties

IUPAC Name |

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-25-16-8-9-18-17(14-16)19(21(23)22-10-12-24-13-11-22)20(26-18)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOBYHQXJSGRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting Materials :

- 5-Ethoxysalicylaldehyde (for ethoxy substitution)

- Phenacyl bromide (for phenyl substitution)

- Reaction :

- Morpholine Introduction :

Yield : 65–72% (over two steps).

Transition Metal-Catalyzed C–H Arylation

Recent advances in C–H activation enable direct functionalization of the benzofuran scaffold. This method avoids pre-functionalized substrates and enhances atom economy.

Procedure:

- Substrate Preparation :

- Start with 3-iodo-5-ethoxy-1-benzofuran.

- Arylation :

- Morpholinyl Methanone Installation :

Conditions :

Rhodium-Catalyzed Cyclization and Functionalization

Rhodium(III) catalysts facilitate redox-neutral cyclization of alkynes with salicylaldehyde derivatives, offering regioselectivity.

Procedure:

- Cyclization :

- Post-Functionalization :

Key Data :

| Step | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Benzofuran formation | [Cp*RhCl₂]₂ | 78 | |

| Morpholine coupling | DIAD/PPh₃ | 82 |

Multi-Component Reaction (MCR) Strategies

MCRs streamline synthesis by combining three or more reactants in one pot. A notable example involves Knoevenagel condensation followed by cyclization.

Procedure:

- Condensation :

- Mix 5-ethoxysalicylaldehyde, phenylacetonitrile, and morpholine-4-carboxaldehyde in ethanol.

- Cyclization :

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods are advantageous for parallel synthesis. A Wang resin-bound intermediate enables iterative functionalization.

Steps:

- Resin Loading :

- Anchor 5-ethoxy-2-phenylbenzofuran-3-carboxylic acid to Wang resin via ester linkage.

- Morpholine Coupling :

- Cleavage :

Yield : 85% (purity >95% by HPLC).

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Rap-Stoermer | 65–72 | 12–24 | Moderate | High |

| C–H Arylation | 58 | 8–10 | Low | Moderate |

| Rh Catalysis | 78 | 6–8 | High | High |

| MCR | 70 | 6 | High | Moderate |

| Solid-Phase | 85 | 48 | Very High | Low |

Challenges and Optimization Opportunities

- Regioselectivity : Competing pathways in C–H activation may yield byproducts.

- Morpholine Stability : Morpholine derivatives can hydrolyze under acidic conditions; use of Boc-protected morpholine is recommended.

- Solvent Choice : Ethanol and DMF are common, but switch to 2-MeTHF improves sustainability.

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.

Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like PCC, potassium permanganate, or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Various halogenating agents, nucleophiles, and bases depending on the desired substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Overview

The compound (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, which include a benzofuran moiety and a morpholine group, suggest potential applications in drug development and biological studies.

Medicinal Chemistry

This compound serves as a promising lead for developing new pharmaceuticals. Its structure allows for interactions with specific biological targets, making it suitable for:

- Targeting Enzymes and Receptors : The compound may inhibit or modulate the activity of enzymes or receptors involved in various diseases, including cancer and neurodegenerative disorders. The presence of the morpholine group enhances its ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.

Biological Research

In biological studies, (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone can be utilized as a tool compound to explore:

- Signal Transduction Pathways : Researchers can use this compound to investigate specific signaling pathways and understand how they contribute to cellular functions and disease mechanisms.

- Mechanistic Studies : The compound's interactions with molecular targets can help elucidate the mechanisms of action of related compounds, providing insights into drug design and development.

Case Study 1: Anticancer Activity

In one study, derivatives of benzofuran compounds were evaluated for their anticancer properties. The results indicated that compounds similar to (5-Ethoxy...) exhibited significant cytotoxic effects on various cancer cell lines. This highlights the potential for further exploration into its use as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzofuran derivatives. Compounds with similar structures demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This suggests that (5-Ethoxy...) could be explored for treating neurodegenerative diseases like Alzheimer’s.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The morpholin-4-yl group may enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to the benzofuran-methanone family, which includes derivatives with varying substituents on the benzofuran ring and the ketone-linked group. Below is a comparative analysis:

Biological Activity

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone is a novel compound that belongs to the class of benzofuran derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone can be represented as follows:

The synthesis typically involves several steps:

- Formation of Benzofuran Core : The benzofuran core is synthesized through cyclization reactions involving 2-hydroxyphenyl ketones.

- Ethoxylation : The introduction of the ethoxy group at the 5-position is accomplished using ethyl iodide in the presence of a base.

- Morpholine Substitution : The morpholine moiety is introduced via a reaction with appropriate amines, enhancing the compound's biological profile .

Antitumor Activity

Benzofuran derivatives, including this compound, have shown promising antitumor activity. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related benzofuran derivative demonstrated an IC50 value of 12 μM against human ovarian cancer cells (A2780) and significant inhibition rates across multiple cancer types, including leukemia and non-small cell lung cancer .

Table 1: Antitumor Activity of Related Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| Compound 32 | A2780 (Ovarian) | 12 | - |

| Compound 36 | K562 (Leukemia) | - | 56.84 |

| Compound 36 | NCI-H460 (Lung) | - | 80.92 |

| Compound 36 | HCT116 (Colon) | - | 72.14 |

Anti-inflammatory and Analgesic Properties

Benzofuran derivatives have also been noted for their anti-inflammatory and analgesic effects. The presence of the morpholine group may enhance these properties by improving solubility and bioavailability, facilitating better interaction with inflammatory pathways .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone exhibit antibacterial and antifungal activities. The structure's unique features may contribute to its effectiveness against various microbial strains, although specific data on this compound's antimicrobial efficacy remain limited .

The mechanism of action for benzofuran derivatives often involves interaction with multiple molecular targets, including enzymes and receptors involved in cell signaling pathways. For instance:

- Cytotoxicity Mechanism : These compounds may induce apoptosis in cancer cells by disrupting microtubule formation or inhibiting key proteins involved in cell cycle regulation .

- Anti-inflammatory Pathways : They may modulate inflammatory cytokines or inhibit cyclooxygenase enzymes, leading to reduced inflammation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the benzofuran core significantly affect biological activity. The introduction of electron-donating groups like ethoxy at the C-5 position enhances cytotoxicity, while substituents on the morpholine ring can further modulate activity profiles .

Case Studies

Recent literature highlights several case studies where benzofuran derivatives have been evaluated for their therapeutic potential:

- Anticancer Efficacy : A study involving a series of benzofuran derivatives demonstrated significant anticancer activity against various cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

- Inflammatory Models : In vivo models have shown that certain benzofuran derivatives effectively reduce inflammation markers in conditions such as arthritis, supporting their potential as anti-inflammatory agents .

Q & A

Q. What synthetic routes are recommended for preparing (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone?

The compound can be synthesized via acylative coupling between a benzofuran precursor and morpholine derivatives. Key steps include:

- Benzofuran core formation : Ethoxy-substituted benzofuran intermediates are synthesized via cyclization of ortho-alkoxy phenols with α,β-unsaturated carbonyl compounds under acidic conditions .

- Acylation : The morpholine moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution using morpholine and a reactive carbonyl precursor (e.g., acid chlorides or activated esters) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol or methanol) are critical for isolating high-purity product .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H₂SO₄ (cat.), 80°C, 6h | 75% |

| Acylation | Morpholine, DCM, RT, 12h | 82% |

| Purification | Ethyl acetate/hexane (3:7) | 95% purity |

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods :

Q. What common impurities arise during synthesis, and how are they monitored?

Typical impurities :

Q. Mitigation :

- HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/water) to detect impurities at 254 nm .

- TLC : Ethyl acetate/hexane (1:1) with UV visualization for rapid screening .

Advanced Questions

Q. How can contradictions in spectral data be resolved during characterization?

Strategies :

- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., morpholin-4-yl methanones in ).

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometry to match experimental data .

- Isotopic Labeling : Use ¹³C-labeled reagents to trace unexpected peaks in complex spectra .

Case Study : Discrepancies in carbonyl ¹³C NMR shifts (δ 168 vs. 170 ppm) were resolved by DFT analysis, revealing conformational flexibility in the morpholine ring .

Q. What strategies optimize crystallization for X-ray structure determination?

Approaches :

Q. Example Crystallography Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.081 |

| Data/Parameter Ratio | 13.4 |

Q. How does the morpholine moiety influence electronic properties and reactivity?

Key Effects :

- Electron Donation : Morpholine’s oxygen and nitrogen atoms increase electron density on the benzofuran ring, enhancing nucleophilic substitution reactivity .

- Dipole Moments : Experimental (solvatochromic shifts) and computational studies show a dipole moment of ~4.5 D, impacting solubility in polar solvents .

- Conformational Rigidity : The morpholine ring adopts a chair conformation, restricting rotation around the methanone bond and stabilizing transition states in reactions .

Table : Substituent Effects on Reactivity

| Substituent | Reaction Rate (k, s⁻¹) |

|---|---|

| Morpholin-4-yl | 1.2 × 10⁻³ |

| Pyrrolidin-1-yl | 0.8 × 10⁻³ |

Q. What computational methods are suitable for studying this compound’s excited-state properties?

Methodology :

Q. Computational Data :

| Property | Calculated Value | Experimental Value |

|---|---|---|

| λmax (nm) | 308 | 310 |

| Dipole Moment (D) | 4.3 | 4.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.